Brimonidine Tartrate Impurity 1

Descripción general

Descripción

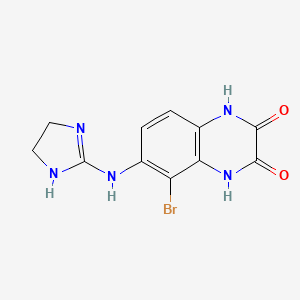

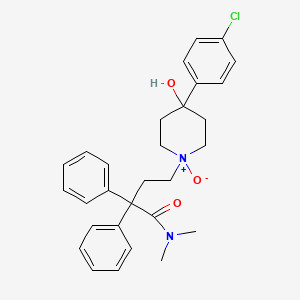

Brimonidine Tartrate Impurity 1, also known as BTI-1, is a derivative of the brimonidine molecule. It is an impurity that is formed during the synthesis of brimonidine tartrate, which is used in the pharmaceutical industry as an ocular hypotensive agent .

Molecular Structure Analysis

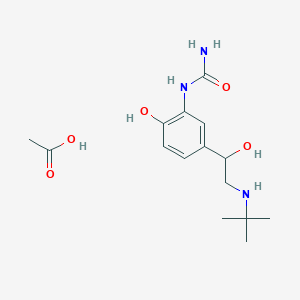

The molecular structure of Brimonidine Tartrate Impurity 1 is complex. The molecular formula is C15H12BrN5O4 and the molecular weight is 406.2 . The structure was presumed as 3,6,11,13,16-pentaazatetracyclo [8.6.0.0²,⁷.0¹²,¹⁶] hexadeca-1,3,5,7,9,12-hexaene based on liquid chromatography-mass spectrophotometry (LC–MS) analysis .Chemical Reactions Analysis

The chemical reactions involving Brimonidine Tartrate Impurity 1 are complex and involve multiple steps. .Physical And Chemical Properties Analysis

Brimonidine Tartrate Impurity 1 has a molecular weight of 406.2 and a molecular formula of C15H12BrN5O4 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not detailed in the available resources .Aplicaciones Científicas De Investigación

Brimonidine-2,3-dione: , also known as 5-bromo-6-(4,5-dihydro-1H-imidazol-2-ylamino)-1,4-dihydroquinoxaline-2,3-dione or Brimonidine Tartrate Impurity 1, is a compound with several potential applications in scientific research. Below is a comprehensive analysis focusing on unique applications across different fields:

Ophthalmology

Brimonidine-2,3-dione is primarily used in ophthalmology as an α2 adrenergic receptor agonist . It lowers intraocular pressure in patients with open-angle glaucoma or ocular hypertension by reducing aqueous humor production and increasing uveoscleral outflow .

Neuroprotection

The compound has shown neuroprotective effects , particularly in the context of retinal degeneration. It may protect retinal ganglion cells from neurodegenerative diseases like glaucoma .

Analgesia

Preliminary research suggests that Brimonidine-2,3-dione may have analgesic properties , potentially offering a novel approach for pain management .

Drug Delivery Systems

Brimonidine Tartrate Impurity 1 can be used in the development of ion-sensitive drug delivery systems , such as contact lenses that release medication in response to changes in ion concentration .

Pharmaceutical Analysis

This compound is used as a reference in analytical method development and validation during the commercial production of Brimonidine and for regulatory submissions like ANDA .

Ocular Allergic Reactions

Due to its oxidative stability, Brimonidine-2,3-dione is associated with fewer reports of ocular allergic reactions compared to other alpha-2 adrenergic agonists .

Safety And Hazards

Propiedades

IUPAC Name |

5-bromo-6-(4,5-dihydro-1H-imidazol-2-ylamino)-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN5O2/c12-7-5(16-11-13-3-4-14-11)1-2-6-8(7)17-10(19)9(18)15-6/h1-2H,3-4H2,(H,15,18)(H,17,19)(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKOHBASICGZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C3=C(C=C2)NC(=O)C(=O)N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Brimonidine Tartrate Impurity 1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine](/img/structure/B601810.png)

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B601817.png)

![4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine](/img/structure/B601826.png)